molecular formula C19H33N7O4S B14658312 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid CAS No. 50699-42-8

3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid

Cat. No.: B14658312
CAS No.: 50699-42-8
M. Wt: 455.6 g/mol
InChI Key: RBADSFUAQHVUQN-UHFFFAOYSA-N
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Description

3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzyl halide to form an intermediate, which is then reacted with diethylurea under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea involves its interaction with specific molecular targets. The triazine ring can bind to enzyme active sites, inhibiting their function. Additionally, the compound can interfere with cellular pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea apart is its unique combination of a triazine ring, phenyl group, and urea derivative. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

50699-42-8

Molecular Formula

C19H33N7O4S

Molecular Weight

455.6 g/mol

IUPAC Name

3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid

InChI

InChI=1S/C17H27N7O.C2H6O3S/c1-5-23(6-2)16(25)20-11-12-8-7-9-13(10-12)24-15(19)21-14(18)22-17(24,3)4;1-2-6(3,4)5/h7-10H,5-6,11H2,1-4H3,(H,20,25)(H4,18,19,21,22);2H2,1H3,(H,3,4,5)

InChI Key

RBADSFUAQHVUQN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NCC1=CC(=CC=C1)N2C(=NC(=NC2(C)C)N)N.CCS(=O)(=O)O

Origin of Product

United States

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